molecular formula C20H23N3O2 B12416837 Phenserine-d5

Phenserine-d5

Cat. No.: B12416837
M. Wt: 342.4 g/mol
InChI Key: PBHFNBQPZCRWQP-YQUOXFQNSA-N
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Description

Phenserine-d5 is a deuterated form of phenserine, a synthetic drug that has been investigated for its potential to treat Alzheimer’s disease. Phenserine exhibits neuroprotective and neurotrophic effects, making it a promising candidate for mitigating neurological diseases . The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolic pathways of phenserine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenserine can be synthesized from physostigmine in a two-step process. The first step involves the formation of eseroline, followed by the reaction with phenyl isocyanate to produce phenserine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of phenserine-d5 involves the same synthetic route as phenserine, with the incorporation of deuterium at specific positions in the molecule. This is achieved by using deuterated reagents and solvents during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Phenserine-d5 undergoes various chemical reactions, including:

    Oxidation: Phenserine can be oxidized to form its corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert phenserine to its reduced forms, such as eseroline.

    Substitution: Phenserine can undergo substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms like eseroline, and substituted carbamate derivatives .

Scientific Research Applications

Phenserine-d5 has a wide range of scientific research applications:

    Chemistry: Used to study the metabolic pathways and stability of phenserine.

    Biology: Investigated for its neuroprotective effects and ability to modulate neurotransmitter levels.

    Medicine: Explored as a potential treatment for Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.

    Industry: Utilized in the development of neuroprotective agents and cognitive enhancers.

Mechanism of Action

Phenserine-d5 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is beneficial in improving memory and cognitive functions in Alzheimer’s patients . Additionally, this compound has been shown to reduce the production of beta-amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Physostigmine: A natural acetylcholinesterase inhibitor with a similar mechanism of action.

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A carbamate-based acetylcholinesterase inhibitor with similar therapeutic effects.

Uniqueness of Phenserine-d5

This compound is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its dual mechanism of action, involving both acetylcholinesterase inhibition and reduction of beta-amyloid precursor protein, sets it apart from other similar compounds .

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

342.4 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate

InChI

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1/i4D,5D,6D,7D,8D

InChI Key

PBHFNBQPZCRWQP-YQUOXFQNSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C)[2H])[2H]

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Origin of Product

United States

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